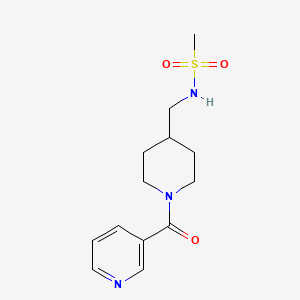

N-((1-nicotinoylpiperidin-4-yl)methyl)methanesulfonamide

Description

N-((1-Nicotinoylpiperidin-4-yl)methyl)methanesulfonamide is a heterocyclic compound featuring a nicotinoyl-substituted piperidine core linked to a methanesulfonamide group via a methyl bridge.

Properties

IUPAC Name |

N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3S/c1-20(18,19)15-9-11-4-7-16(8-5-11)13(17)12-3-2-6-14-10-12/h2-3,6,10-11,15H,4-5,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZLMYOFHRCNMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1CCN(CC1)C(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-nicotinoylpiperidin-4-yl)methyl)methanesulfonamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through hydrogenation or cyclization reactions involving appropriate precursors.

Nicotinoylation: The piperidine intermediate is then reacted with nicotinic acid or its derivatives to introduce the nicotinoyl group.

Methanesulfonamide Introduction: Finally, the nicotinoylpiperidine is reacted with methanesulfonyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-((1-nicotinoylpiperidin-4-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be employed to modify the nicotinoyl group or the piperidine ring.

Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced forms of the nicotinoyl group or piperidine ring.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-nicotinoylpiperidin-4-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The nicotinoyl group may interact with nicotinic receptors, while the piperidine ring can modulate neurotransmitter activity. The methanesulfonamide moiety may enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with other sulfonamide-containing heterocycles. A notable analogue is N-(2-furylmethyl)methanesulfonamide, identified in catalytic studies of biomass conversion. While both compounds contain a methanesulfonamide group, the latter replaces the nicotinoylpiperidine moiety with a furfuryl group. For instance, N-(2-furylmethyl)methanesulfonamide was detected in small quantities (<3.0%) during supercritical water gasification of coconut biomass in the presence of nickel catalysts, suggesting partial stability under high-temperature conditions .

Physicochemical and Reactivity Profiles

- Solubility: The nicotinoylpiperidine group in the target compound likely improves water solubility compared to simpler sulfonamides like N-methylmethanesulfonamide, owing to increased polarity and hydrogen-bonding capacity.

- Catalytic Behavior: Unlike furan-derived sulfonamides (e.g., N-(2-furylmethyl)methanesulfonamide), the target compound’s aromatic nicotinoyl group may resist ring-opening reactions under catalytic conditions, enhancing thermal stability .

Data Table: Comparative Analysis of Sulfonamide Derivatives

Research Findings and Implications

- Catalytic Stability: The target compound’s nicotinoylpiperidine group may confer resistance to degradation under harsh conditions (e.g., supercritical water gasification), unlike furan-based sulfonamides, which decompose into smaller molecules like 2-cyclopenten-1-one derivatives .

- Synthetic Challenges: The multi-step synthesis of this compound (requiring nicotinoyl chloride and piperidine intermediates) contrasts with simpler sulfonamides, which are often accessible via one-pot reactions.

Q & A

Basic: What are the standard synthetic routes for N-((1-nicotinoylpiperidin-4-yl)methyl)methanesulfonamide?

The synthesis typically involves multi-step organic reactions, starting with the formation of the piperidine core followed by functionalization. Key steps include:

- Piperidine ring preparation : Base-catalyzed cyclization or reductive amination to form the piperidine scaffold .

- Nicotinoyl group attachment : Amide coupling using carbodiimide reagents (e.g., DCC or EDC) in solvents like dichloromethane or DMF .

- Sulfonamide introduction : Reaction of the intermediate amine with methanesulfonyl chloride under basic conditions (e.g., triethylamine) .

Purification often employs column chromatography or recrystallization. Analytical validation via -NMR and HPLC ensures structural fidelity and purity ≥95% .

Basic: What analytical techniques confirm the structural integrity of this compound?

Critical methods include:

- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify piperidine ring conformation, sulfonamide linkage, and aromatic substituents .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection to assess purity and detect byproducts .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., ) .

- X-ray Crystallography : For resolving stereochemistry in crystalline derivatives .

Advanced: How can computational methods predict its binding interactions with biological targets?

Density Functional Theory (DFT) and molecular docking are pivotal:

- DFT calculations : Optimize geometry and electron density to identify reactive sites (e.g., sulfonamide’s electrophilic sulfur) .

- Molecular docking : Simulate interactions with proteins (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonding with the nicotinoyl group and hydrophobic contacts with the piperidine ring .

- MD simulations : Assess binding stability over time, highlighting key residues (e.g., catalytic lysine in enzyme targets) .

Contradictions in docking vs. experimental IC50 values may arise from solvent effects or protein flexibility, necessitating free-energy perturbation (FEP) refinements .

Advanced: How do structural modifications influence pharmacological activity?

Comparative studies of analogs reveal:

- Piperidine substitution : 4-Methylpiperidine derivatives enhance lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility .

- Nicotinoyl vs. isonicotinoyl groups : The pyridine nitrogen’s position alters hydrogen-bonding capacity, affecting target affinity (e.g., 10-fold difference in kinase inhibition) .

- Sulfonamide alkylation : Methyl-to-ethyl substitution (e.g., ethanesulfonamide) increases metabolic stability but may reduce potency due to steric hindrance .

Structure-Activity Relationship (SAR) studies require parallel synthesis and functional assays (e.g., enzyme inhibition, cellular viability) .

Advanced: How to resolve contradictions in reported biological activities?

Discrepancies (e.g., apoptosis induction vs. cell cycle arrest) may stem from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7), incubation times, or compound concentrations .

- Off-target effects : Use siRNA knockdown or CRISPR-edited models to validate target specificity .

- Metabolic instability : Evaluate pharmacokinetics (e.g., microsomal stability assays) to rule out rapid degradation masking efficacy .

Cross-study meta-analysis with standardized protocols (e.g., NIH guidelines) is recommended .

Basic: What are its primary applications in chemical biology?

- Tool compound : Probe enzyme mechanisms (e.g., sulfotransferases) via photoaffinity labeling or fluorescence quenching .

- Fragment-based drug discovery : Screen against target libraries (e.g., kinases) to identify lead scaffolds .

- Metabolic pathway modulation : Study sulfonation pathways in hepatocytes using LC-MS/MS .

Advanced: What strategies optimize synthetic yield and scalability?

- Flow chemistry : Continuous synthesis reduces reaction time and improves reproducibility for multi-step sequences .

- Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)) enhance coupling efficiency in nicotinoyl group installation .

- Solvent optimization : Switch from DMF to cyclopentyl methyl ether (CPME) for greener processes and easier purification .

Process Analytical Technology (PAT) tools (e.g., in-line FTIR) monitor reaction progress in real time .

Advanced: How to assess its potential off-target effects in vivo?

- Proteome-wide profiling : Use affinity pulldown with biotinylated analogs and mass spectrometry .

- Transcriptomics : RNA-seq of treated vs. untreated cells to identify dysregulated pathways .

- In silico toxicity prediction : Tools like ProTox-II predict hepatotoxicity or cardiotoxicity risks based on structural alerts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.